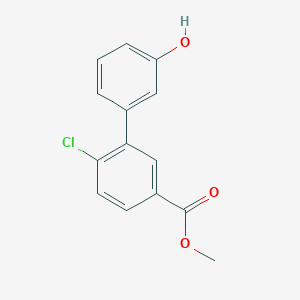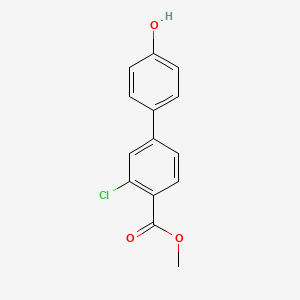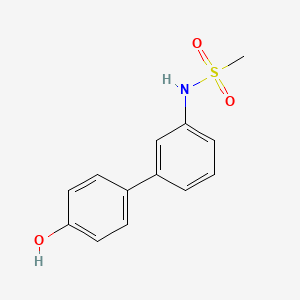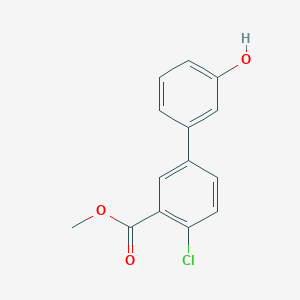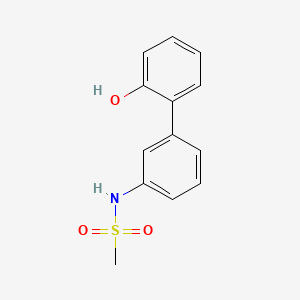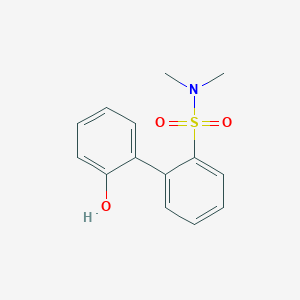
3-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-trifluoromethylphenyl)phenol, commonly referred to as 3-MTP, is an aromatic compound that has been extensively studied in recent years due to its potential applications in a variety of fields. It is a white powder with a molecular weight of 250.2 g/mol and a melting point of 67-68 °C. 3-MTP has a wide range of uses in organic synthesis, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various other compounds, such as polymers, dyes, and surfactants.
Aplicaciones Científicas De Investigación
3-MTP has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, dyes, and surfactants. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antifungal drugs, and antibiotics. 3-MTP has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
3-MTP is an aromatic compound, which means that it is capable of forming strong bonds with other molecules. The alkylation reaction is a nucleophilic substitution reaction, which means that it involves the substitution of one molecule for another. In this reaction, the alkyl halide is replaced by the 3-MTP molecule, forming a new molecule. This new molecule is then capable of forming strong bonds with other molecules, allowing it to be used in various applications.
Biochemical and Physiological Effects
3-MTP has been studied for its potential biochemical and physiological effects. Studies have shown that it has anti-inflammatory, antifungal, and antibiotic properties. It has also been shown to have an inhibitory effect on the growth of certain types of bacteria. In addition, it has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-MTP has several advantages for use in lab experiments. It is relatively easy to synthesize and it is relatively stable in the presence of other molecules. Additionally, it has a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. However, it is important to note that 3-MTP is a highly reactive compound and should be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of 3-MTP. One potential direction is the development of new pharmaceuticals and agrochemicals that utilize its properties. Additionally, further research into its biochemical and physiological effects could lead to the development of new and improved treatments for various diseases and conditions. Additionally, further research into its mechanism of action could lead to the discovery of new and improved synthetic pathways for the production of various compounds. Finally, further research into its potential applications in organic synthesis could lead to the development of new and improved synthetic processes.
Métodos De Síntesis
3-MTP is synthesized by the reaction of 2-methoxy-5-trifluoromethylphenol with an alkyl halide in the presence of a base. This reaction is known as an alkylation reaction, which is a type of nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as toluene or chloroform. The reaction is usually carried out at room temperature and the reaction time is usually around 5 minutes.
Propiedades
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(14(15,16)17)8-12(13)9-3-2-4-11(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBXZCTZZZMENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683639 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-02-1 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)
